3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloropyrazole with cyanamide in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, to form derivatives with diverse functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, N-oxides, and amine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar kinase inhibitory properties.
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Shares a similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a valuable scaffold for the development of targeted cancer therapies .
Properties
Molecular Formula |
C5H3Cl2N5 |
---|---|
Molecular Weight |
204.01 g/mol |
IUPAC Name |
3,4-dichloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C5H3Cl2N5/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H3,8,9,10,11,12) |
InChI Key |
IFPXNJGERAZVLR-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)N)Cl |
Origin of Product |
United States |
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